1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one
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Overview
Description
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one is a novel compound that has recently been synthesized, and which has potential applications in both scientific research and drug development. The compound is a brominated, fluorinated thiophene derivative, and is of interest due to its unique structure and properties.
Scientific Research Applications
Application in Organic Solar Cells : A study by Tamilavan et al. (2019) describes a new ternary polymer incorporating a derivative of thieno[3,4-b]thiophene for potential application in organic solar cells. This polymer showed good absorption in the visible and near-infrared spectrum, indicating its suitability for solar cell applications (Tamilavan et al., 2019).
Photovoltaic Performance Enhancement : Kini et al. (2020) synthesized new donor copolymers based on thieno[3,4-b]thiophene derivatives, which showed improved photovoltaic performance. The study highlights the importance of molecular structure and orientation for enhancing the efficiency of organic solar cells (Kini et al., 2020).
Electroactive Polymer Synthesis : Kaya and Aydın (2012) reported the synthesis of a phenol-based polymer incorporating thieno[3,4-b]thiophene units. The study included electrochemical polymerization and characterization of the polymer’s properties (Kaya & Aydın, 2012).
Low Bandgap Semiconducting Polymers : A study by Kim et al. (2014) discussed the synthesis of a polymer using a thieno[3,4-b]thiophene-based building block for high-performance photovoltaic cells. This work highlights the potential of thieno[3,4-b]thiophene derivatives in creating low bandgap materials for efficient energy harvesting (Kim et al., 2014).
Electrochromic Properties : Türkarslan et al. (2007) explored the electrochromic properties of conducting polymers including a derivative of thieno[3,4-b]thiophene. They demonstrated the potential of these materials in electrochromic devices, which change color when an electric current is applied (Türkarslan et al., 2007).
properties
IUPAC Name |
1-(4,6-dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)octan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2FOS2/c1-2-3-4-5-6-7-8(18)11-10(17)9-12(19-11)14(16)20-13(9)15/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHZWBWLELCRNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2FOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857039 |
Source
|
Record name | 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one | |
CAS RN |
1202249-72-6 |
Source
|
Record name | 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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